molecular formula C27H46O2 B014518 20-Hydroxycholesterol CAS No. 516-72-3

20-Hydroxycholesterol

Cat. No. B014518
CAS RN: 516-72-3
M. Wt: 402.7 g/mol
InChI Key: MCKLJFJEQRYRQT-APGJSSKUSA-N
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Description

Synthesis Analysis

The synthesis of 20-Hydroxycholesterol-like compounds has been explored to study their uptake, intracellular distribution, and metabolism in yeast cells, as well as their potential use as ligands for sterol-binding proteins. New compounds with fluorescent and Raman-sensitive labels have been synthesized, demonstrating good membrane permeability and the ability to bind within the active sites of known 20-Hydroxycholesterol targets (Faletrov et al., 2019).

Molecular Structure Analysis

The molecular structure of 20-Hydroxycholesterol and its analogs plays a significant role in their function and interaction with cellular components. Studies on the enzymatic conversion of cholesterol to hydroxycholesterols and pregnenolone have shed light on the molecular oxygen incorporation into the hydroxyl groups, revealing insights into the stereochemistry and specific modifications at various positions on the cholesterol backbone (Burstein et al., 1975).

Chemical Reactions and Properties

20-Hydroxycholesterol undergoes various chemical reactions, indicating its active role in steroid hormone biosynthesis. The presence of 20(S)-Hydroxycholesterol in biological samples like rat brains and human placenta has been established, highlighting its potential role in steroid hormone biosynthesis and other biological processes (Lin et al., 2003).

Physical Properties Analysis

The study of 20-Hydroxycholesterol's physical properties, including its selective accumulation in Golgi membranes through a vesicular pathway sensitive to ATP levels, temperature, and lysosome function, has provided insights into its cellular trafficking and subcellular distribution (Peyrot et al., 2014).

Chemical Properties Analysis

The chemical properties of 20-Hydroxycholesterol, such as its inhibition of sterol synthesis in cultured mouse cells by derivatives oxygenated in the side chain, have been studied to understand its impact on sterol synthesis and its mechanism of action within cells (Kandutsch & Chen, 1974).

Scientific Research Applications

  • Cellular Studies and Ligands for Sterol-Binding Proteins : New 20-hydroxycholesterol-like compounds with fluorescent labels have been synthesized to study sterol uptake, intracellular distribution, and metabolism in yeast cells. These compounds may serve as ligands for sterol-binding proteins (Faletrov et al., 2019).

  • LXR Selectivity and Gene Modulation : Compounds incorporating the 22-hydroxylated 20-27 cholesterol moiety have shown promising LXR selectivity and potential for agonistic effects on genes involved in lipogenesis and inhibitory effects on cell proliferation (Strand et al., 2014).

  • Osteogenesis in Stem Cells : Hydroxycholesterol induces osteogenesis in human adipose-derived stem cells, with the hedgehog signaling pathway playing a crucial role in this process (Yalom et al., 2014).

  • Role in Steroid Hormone Biosynthesis : 20(S)-hydroxycholesterol is present in rat brains and human placenta, suggesting its involvement in steroid hormone biosynthesis and other biological processes (Lin et al., 2003).

  • Therapeutic Drug Potential : 20-hydroxyecdysone shows potential as a therapeutic drug for treating neuromuscular, cardio-metabolic, and respiratory diseases, possibly through activation of the Mas1 receptor (Dinan et al., 2021).

  • Chemoproteomics and Molecular Therapy Targets : A precise chemoproteomics probe for 20(S)-hydroxycholesterol and a proteome-wide map of its targets in living cells has been presented, revealing potential targets for molecular therapy (Cheng et al., 2021).

  • Effects on Poultry : High concentrations of 20(S)-hydroxycholesterol can negatively affect chicken satellite cell proliferation and differentiation, potentially impacting muscle growth and meat yield in meat-type chickens (Tompkins et al., 2020).

Safety And Hazards

When handling 20-Hydroxycholesterol, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Cholesterol and its metabolites are now being recognized to have important roles in broad biological processes by regulating a wide variety of molecular machinery. Advances in understanding these molecular mechanisms will benefit human health .

properties

IUPAC Name

(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-18(2)7-6-14-27(5,29)24-11-10-22-21-9-8-19-17-20(28)12-15-25(19,3)23(21)13-16-26(22,24)4/h8,18,20-24,28-29H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKLJFJEQRYRQT-APGJSSKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCC[C@@](C)([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862096
Record name 3beta-Cholest-5-ene-3,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20-Hydroxycholesterol

CAS RN

516-72-3
Record name 20α-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=516-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 20-Hydroxycholesterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3beta-Cholest-5-ene-3,20-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20.ALPHA.-HYDROXYCHOLESTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30060WAL99
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
667
Citations
YV Faletrov, VS Efimova, MS Horetski… - Chemistry and Physics …, 2020 - Elsevier
… 20-hydroxycholesterol is a signaling oxysterol with … We have synthesized three new 20-hydroxycholesterol-like pregn-… bind within active sites of known 20-hydroxycholesterol targets (eg …
A Mijares, DI Cargill, JA Glasel… - The Journal of organic …, 1967 - ACS Publications
The evidence presently available2-4 supports the contention that the biosynthetic pathways through which the steroid hormones are derived from cholesterol involve, at the start of the …
Number of citations: 62 0-pubs-acs-org.brum.beds.ac.uk
PF Hall, SB Koritz - Biochemistry, 1964 - ACS Publications
… Evidence isalso presented that 20«-hydroxycholesterol is an intermediate in the conversion of cholesterol to pregnenolone … incubated with 20 «-hydroxycholesterol (60 ug/beaker) were …
Number of citations: 84 0-pubs-acs-org.brum.beds.ac.uk
AM Hall, L Krishnamoorthy, SJ Orlow - Pigment cell research, 2004 - Wiley Online Library
Oxysterols play a significant role in cholesterol homeostasis. 25‐Hydroxycholesterol (25HC) in particular has been demonstrated to regulate cholesterol homeostasis via oxysterol‐…
CY Lin, DW Morel - The Journal of Nutritional Biochemistry, 1995 - Elsevier
… 20~ hydroxycholesterol, and 250HC added to human serum in vitro, were associated with the nonlipoprotein fraction of serum (density > 1.21 g/mL). In our own preliminary studies, …
HW Chen, WK Cavenee, AA Kandutsch - Journal of Biological Chemistry, 1979 - Elsevier
… The concentration of 20~~ hydroxycholesterol required to suppress HMG-CoA reductase activity by 50% was approximately 40 times higher in the A2 line than in the wild type cells. The …
J Bascoul, C Goze, N Domergue… - Biochimica et Biophysica …, 1990 - Elsevier
… of antimony trichoride [11]), then 7-oxocholesterol (RF 0.38), or- and fl-epoxides (Rt:, respectively, 0.38 and 0.42), 25- and 26-hydroxycholesterol (RF 0.47) and 20-hydroxycholesterol (…
S Burstein, BS Middleditch, M Gut - Journal of Biological Chemistry, 1975 - Elsevier
… No (20S)-20-hydroxycholesterol was found. Incubation of I in … No (20S)-20-hydroxycholesterol was found. Incubation of I in an … No significant (20S)-20-hydroxycholesterol, however, has …
RB Hochberg, PD McDonald, L Ponticorvo… - Journal of Biological …, 1976 - Elsevier
Incubation of (20R)-20-phenyl-5-pregnene-3beta,20-diol, an aromatic analog of (23S)-20-hydroxycholesterol, with an adrenal mitochondrial preparation leads to the formation of four …
JR Phillppot, AG Cooper, DFH Wallach - Biochemical and Biophysical …, 1976 - Elsevier
We have measured cholesterol biosynthesis invitro by normal and leukenic (L 2 C) guinea pig lymphocytes. As shown before (Philippot, JR, Cooper, AC and Wallach, DFE [1975] …

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